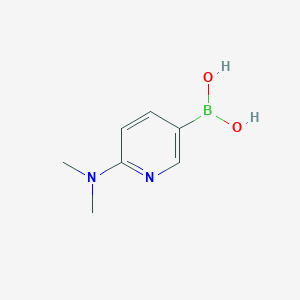

6-(Dimethylamino)pyridine-3-boronic acid

Descripción general

Descripción

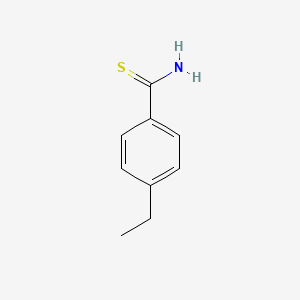

“6-(Dimethylamino)pyridine-3-boronic acid” is a chemical compound with the molecular formula C7H11BN2O2 . It is a solid-powder substance that is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “6-(Dimethylamino)pyridine-3-boronic acid” and similar compounds often involves Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular weight of “6-(Dimethylamino)pyridine-3-boronic acid” is approximately 165.985 Da . The InChI code for this compound is 1S/C7H11BN2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5,11-12H,1-2H3 .Chemical Reactions Analysis

“6-(Dimethylamino)pyridine-3-boronic acid” can participate in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used to prepare new linear poly(phenylpyridyl) chains by Suzuki coupling .Physical And Chemical Properties Analysis

“6-(Dimethylamino)pyridine-3-boronic acid” is a solid-powder substance . It is typically stored at temperatures between 2-8°C . The compound’s molecular weight is approximately 165.985 Da , and its InChI code is 1S/C7H11BN2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5,11-12H,1-2H3 .Aplicaciones Científicas De Investigación

Catalytic Applications in Amide Condensation

6-(Dimethylamino)pyridine-3-boronic acid (DMAP) has shown utility as a catalyst in amide condensation reactions. A study by Lu, Wang, and Ishihara (2017) detailed the use of boronic acid-base complexes, including DMAP, as reusable homogeneous catalysts in dehydrative condensations between carboxylic acids and amines. These catalysts are inexpensive, effective, and suitable for large-scale process chemistry (Lu, Wang, & Ishihara, 2017).

Interaction with Boron Phosphate

Miyata and Moffat (1980) investigated the adsorption of pyridines, including DMAP, on boron phosphate. Their research highlighted the interaction of DMAP with Bronsted and Lewis acid sites on boron phosphate surfaces, providing insights into the chemical behavior of DMAP in different acidic environments (Miyata & Moffat, 1980).

Use in Suzuki Cross-Coupling Reactions

Smith et al. (2008) reported the synthesis of various boronic acids, including derivatives of DMAP, through directed ortho-metalation reactions. These compounds were then utilized in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives. This application demonstrates the versatility of DMAP in facilitating complex organic synthesis (Smith et al., 2008).

Application in Saccharide Sensing

Gao, Zhang, and Wang (2005) synthesized a water-soluble naphthalene-based fluorescent boronic acid, incorporating DMAP, for saccharide sensing. The compound exhibited significant fluorescence intensity changes with the addition of saccharides, demonstrating its potential as a sensitive and specific sensor in biochemical applications (Gao, Zhang, & Wang, 2005).

Synthesis of Aryl Alkyl Sulfides

The research conducted by Herradura Ps, Pendola Ka, and Guy Rk (2000) focused on the copper-mediated cross-coupling of aryl boronic acids and alkyl thiols, where DMAP played a role. This method was applicable in synthesizing aryl sulfides of cysteine, showcasing the compound's utility in synthesizing biologically relevant molecules (Herradura Ps, Pendola Ka, & Guy Rk, 2000).

Pharmaceutical Industry Applications

Sanghavi et al. (2022) highlighted the importanceof boronic acid and esters, including derivatives of DMAP, in the pharmaceutical industry, particularly in API-based synthesis. The study showcased the use of palladium-catalyzed Suzuki–Miyaura borylation reactions in the formation of various active agents, underlining the significance of DMAP in the development of pharmaceutical compounds (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Radiolabelling and PET Imaging

Kumar et al. (2003) developed a synthesis method for a highly selective CRF1 antagonist using DMAP. This compound was explored as a potential PET ligand, demonstrating DMAP's role in the synthesis of radiolabelled compounds for imaging applications in medical diagnostics (Kumar, Majo, Prabhakaran, Simpson, Heertum, & Mann, 2003).

Catalysis in Iodolactonisation

Meng, Liu, Liu, and Wang (2015) utilized 4-(Dimethylamino)pyridine, a close relative of DMAP, as a catalyst in iodolactonisation of γ,δ-unsaturated carboxylic acids. This study exemplifies the use of DMAP derivatives in catalyzing organic reactions, particularly in the formation of lactones (Meng, Liu, Liu, & Wang, 2015).

Application in Asymmetric Catalysis

Fu (2004) developed "planar-chiral" derivatives of 4-(dimethylamino)pyridine, a structure related to DMAP, for use in various catalytic processes. This research underscores the broader application of DMAP derivatives in asymmetric catalysis, contributing to the field of chiral synthesis (Fu, 2004).

Visualized Sugar Sensing System

Koumoto, Takeuchi, and Shinkai (1998) designed a visualized sugar sensing system utilizing a boronic acid-azopyridine interaction. DMAP played a role in this system, showcasing its potential in the development of colorimetric sensors for detecting saccharides (Koumoto, Takeuchi, & Shinkai, 1998).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The synthesis of “6-(Dimethylamino)pyridine-3-boronic acid” and similar compounds is a topic of ongoing research. Recent advances have focused on the development of new borinic acids and the synthesis of pyridinylboronic acids and esters . These developments could lead to new applications and improved synthesis methods for these types of compounds.

Propiedades

IUPAC Name |

[6-(dimethylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRXNINGRRBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376859 | |

| Record name | 6-(Dimethylamino)pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)pyridine-3-boronic acid | |

CAS RN |

579525-46-5 | |

| Record name | 6-(Dimethylamino)pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)